Methyl (S)-(+)-mandelate
Description
Significance of Methyl (S)-(+)-Mandelate as a Chiral Intermediate and Building Block
This compound is widely recognized as a versatile chiral building block in organic synthesis. chemimpex.comscbt.commyskinrecipes.com Chiral building blocks are enantiomerically pure molecules that chemists incorporate into larger, more complex structures to introduce a specific stereocenter. The use of such intermediates is a fundamental strategy for creating complex molecules with high stereoselectivity. numberanalytics.com this compound serves this purpose effectively, playing a critical role in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. chemimpex.comcymitquimica.com Its utility lies in its ability to transfer its defined chirality to a new molecule, a process essential for developing drugs where only one enantiomer provides the desired therapeutic effect. chemimpex.comwikipedia.org The compound is used as an intermediate in the preparation of various optically active pharmaceutical products. smolecule.com
Overview of Stereochemical Importance in Advanced Organic Synthesis and Chiral Science
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern chemical science. Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.orgyork.ac.uk These enantiomers can have vastly different biological activities. Asymmetric synthesis, the synthesis of a specific enantiomer, is therefore of paramount importance. numberanalytics.comsigmaaldrich.com
Chiral auxiliaries and building blocks are key tools in asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. numberanalytics.comyork.ac.uk this compound, as a chiral building block, provides a pre-existing stereocenter that is incorporated directly into the final product's structure. chemimpex.commyskinrecipes.com This strategy allows chemists to control the absolute configuration of stereogenic centers, which is crucial for synthesizing natural products and pharmaceutical agents in their biologically active, enantiomerically pure forms. wikipedia.org The ability to selectively synthesize one enantiomer over the other is a defining challenge and goal in advanced organic synthesis. numberanalytics.com
Scope and Academic Relevance of Research on this compound
The academic and industrial relevance of this compound is demonstrated by its broad application in diverse areas of chemical research.
In pharmaceutical synthesis, it is a documented intermediate for producing valuable drugs. For instance, processes have been patented that utilize the S-(+)-mandelate salt of N-methyl-3R-hydroxy-3-phenylpropylamine to produce compounds such as R-fluoxetine and tomoxetine. smolecule.comgoogle.com
In the field of biocatalysis, research has focused on the enantioselective synthesis of mandelate (B1228975) derivatives. While many studies focus on the (R)-enantiomer, the principles and techniques are relevant to the broader class of mandelate esters. For example, whole-cell biocatalysts like Saccharomyces cerevisiae have been used for the enantioselective reduction of methyl benzoylformate to produce methyl mandelate with high enantiomeric excess. smolecule.com
Furthermore, this compound and its enantiomer are subjects of fundamental physicochemical studies that explore the nature of chirality itself. Research has investigated the chiral recognition mechanism between methyl mandelate enantiomers and host molecules like cyclodextrins, revealing that the two enantiomers form complexes with different geometries and stabilization energies. nih.gov Other studies have used vibrational absorption (VA) and vibrational circular dichroism (VCD) spectroscopy to examine how the compound interacts with different solvents, providing insight into solute-solvent hydrogen-bonding interactions. rsc.org The aggregation patterns of methyl mandelate have also been studied, showing that enantiopure and racemic crystals exhibit different hydrogen-bonded structures, which influences their physical properties like volatility. rsc.org
Data Tables
Table 1: Physicochemical Properties of Methyl Mandelate Enantiomers
| Property | This compound | Methyl (R)-(-)-mandelate |
| CAS Number | 21210-43-5 scbt.com | 20698-91-3 |
| Molecular Formula | C₉H₁₀O₃ scbt.com | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol scbt.com | 166.17 g/mol |
| Melting Point | 55-58 °C chembk.com | 56-58 °C |
| Optical Rotation | +142° to +146° (c=2, MeOH) chembk.com | -144° to -146° |
| Appearance | White crystalline solid | White crystalline solid |
Table 2: Selected Research Findings and Applications
| Research Area | Focus | Key Finding/Application | Reference(s) |
| Pharmaceutical Synthesis | Synthesis of Chiral Drugs | Used as a salt-forming agent with N-methyl-3R-hydroxy-3-phenylpropylamine, an intermediate for R-fluoxetine and tomoxetine. | google.com |
| Pharmaceutical Synthesis | Optically Active Intermediates | Employed in the preparation of (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate. | smolecule.com |
| Chiral Recognition | Host-Guest Chemistry | The (S)-MMA enantiomer is deeply included into the hydrophobic cavity of permethylated β-cyclodextrin, differing from the (R)-form. | nih.gov |
| Physical Chemistry | Aggregation Studies | Enantiopure crystals of methyl mandelate form different hydrogen-bonded chain structures compared to racemic mixtures, affecting volatility. | rsc.org |
| Spectroscopy | Solvation Studies | Vibrational spectroscopy studies in various solvents show that explicit solvent interactions are crucial for accurately modeling its spectral properties. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITATYELQCJRCCK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl S + Mandelate and Its Enantiomers
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies are at the forefront of producing enantiopure mandelates. These methods leverage the high selectivity of enzymes for specific stereoisomers, allowing for efficient synthesis pathways that are often superior to purely chemical methods.
Enantioselective Reduction of Precursors (e.g., Methyl Benzoylformate)
A prominent strategy for synthesizing chiral mandelates is the asymmetric reduction of prochiral ketoesters like methyl benzoylformate. This biotransformation yields optically active methyl mandelate (B1228975) with high enantioselectivity under mild reaction conditions. chemicalbook.com
The development of efficient biocatalysts is crucial for the enantioselective reduction of methyl benzoylformate. Strains of yeast, particularly Saccharomyces cerevisiae, have been extensively investigated and optimized for this purpose.
Researchers have successfully utilized Saccharomyces cerevisiae LH1 for the asymmetric reduction of methyl benzoylformate to produce (R)-(-)-Methyl mandelate. researchgate.net Through optimization of various reaction parameters, a high yield and enantiomeric excess were achieved. The optimal conditions identified were a cell concentration of 75 g (DCW)/L, a glucose concentration of 30 g/L, and a substrate concentration of 100 mmol/L at a pH of 8.0 and a temperature of 30°C. Under these conditions, a yield of 94.3% with an enantiomeric excess (ee) of 95% was obtained after 30 hours. researchgate.net
Another strain, Saccharomyces cerevisiae AS2.1392, has also been effectively used for the asymmetric reduction of methyl benzoylformate to (R)-methyl mandelate, resulting in a yield of 85.8% and an ee of 95.4%. chemicalbook.com These examples demonstrate the potential of specific yeast strains in producing enantiomerically enriched mandelate esters.
| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae LH1 | Methyl Benzoylformate | (R)-(-)-Methyl Mandelate | 94.3 | 95 | researchgate.net |
| Saccharomyces cerevisiae AS2.1392 | Methyl Benzoylformate | (R)-Methyl Mandelate | 85.8 | 95.4 | chemicalbook.com |
The use of whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the inherent presence of necessary cofactors. researchgate.net Whole-cell biotransformations with various yeast strains have proven effective for the stereoselective synthesis of methyl mandelate.
The biotransformation of methyl benzoylformate using whole cells of Saccharomyces cerevisiae provides a direct route to optically active methyl mandelate. For instance, the use of Saccharomyces cerevisiae LH1 whole cells under optimized conditions led to the efficient production of (R)-(-)-Methyl mandelate. researchgate.net Similarly, biotransformation with Saccharomyces cerevisiae AS2.1392 whole cells also afforded high yield and enantioselectivity for (R)-methyl mandelate. chemicalbook.com These processes highlight the utility of whole-cell systems in achieving stereoselective product formation without the need for isolated enzymes.
A significant challenge in biocatalytic processes can be substrate and product inhibition or toxicity, which can limit productivity. nih.govdtu.dk In situ product removal (ISPR) is a strategy employed to overcome these limitations by continuously removing the product from the reaction mixture as it is formed. nih.govdtu.dkresearchgate.net This technique can shift unfavorable reaction equilibria and minimize toxic effects on the biocatalyst. dtu.dk
Enzymatic Resolution of Racemic Methyl Mandelate
An alternative chemoenzymatic approach to obtain enantiomerically pure mandelates is the kinetic resolution of a racemic mixture. This method relies on an enzyme's ability to selectively act on one enantiomer of the racemate, allowing for the separation of the two.
Lipases are versatile enzymes widely used in the kinetic resolution of racemic esters through enantioselective hydrolysis or transesterification. researchgate.netnih.gov In the case of racemic methyl mandelate, lipases can be employed to selectively hydrolyze one enantiomer, leaving the other unreacted.
One study demonstrated the enantioselective hydrolysis of racemic methyl mandelate using a lipase (B570770) displayed on the surface of E. coli cells. This approach resulted in the production of optically pure (S)-mandelic acid with an enantiomeric excess of 99% and a high enantioselectivity (E value of 292). researchgate.net After 36 hours of reaction, the enantiomeric excess of the remaining (R)-methyl mandelate reached 33%. researchgate.net This method showcases the effectiveness of using cell surface-displayed lipases for the efficient chiral resolution of racemic compounds. researchgate.net
| Enzyme System | Substrate | Product | Product ee (%) | Remaining Substrate ee (%) | E value | Reference |
|---|---|---|---|---|---|---|
| Cell surface-displayed lipase on E. coli | Racemic Methyl Mandelate | (S)-Mandelic Acid | 99 | 33 | 292 | researchgate.net |
Development and Optimization of Immobilized Enzyme Preparations
One notable example involves the use of lipase from Candida antarctica B (CAL-B). In a study, purified CAL-B was covalently immobilized on various supports, including Eupergit C and its derivatives, as well as octyl-agarose (B13739342). These immobilized preparations were then employed in the kinetic resolution of (R,S)-methyl mandelate under varying pH conditions. The results highlighted that the nature of the support and the pH of the reaction medium significantly influence the enzyme's enantioselectivity. For instance, the EC-amino-CAL-B derivative exhibited a high enantiomeric ratio (E) of 52 at pH 8, enabling the production of (R)-mandelic acid with an enantiomeric excess (ee) of 96%. udea.edu.co This demonstrates the potential of tailoring immobilization strategies to optimize the enzymatic resolution process.
Further optimization can be achieved by modifying commercially available immobilized lipase preparations. A study on immobilized lipases showed that treatment with metallic phosphate (B84403) salts could significantly alter enzyme specificity and enantiospecificity. nih.gov For example, when an immobilized lipase was treated with copper phosphate, its activity towards the R-isomer of methyl mandelate increased, while its activity towards the S-isomer decreased. nih.gov These findings underscore the importance of post-immobilization treatments in fine-tuning the catalytic properties of enzymes for specific applications.
The table below summarizes the effect of different immobilized lipase preparations on the kinetic resolution of (R,S)-methyl mandelate.
| Immobilized Enzyme Preparation | Support Material | pH | Enantiomeric Ratio (E) | Enantiomeric Excess (ee) of Product | Reference |
| EC-amino-CAL-B | Eupergit C derivative | 8 | 52 | 96% ((R)-mandelic acid) | udea.edu.co |
Influence of Enzyme Support Materials and Modifications on Enantioselectivity and Activity
The choice of support material and subsequent modifications are critical factors that dictate the performance of an immobilized enzyme. The support not only provides a stable matrix for the enzyme but also influences its conformation, which in turn affects its activity and enantioselectivity.
A comparative study of lipase from Thermomyces lanuginosus (TLL) immobilized on methacrylate (B99206) macroporous resin with octadecyl groups (Purolite C18) and octyl-agarose revealed significant differences in their catalytic behavior. The hydrolytic activity of Purolite C18-TLL was notably higher towards triacetin (B1683017) and R-methyl mandelate compared to the agarose-immobilized enzyme. mdpi.comucm.es Conversely, the activity against S-methyl mandelate was lower for the Purolite C18 preparation. mdpi.comucm.es These results suggest that the distinct microenvironments provided by the different supports induce different "open" conformations of the lipase, thereby altering its substrate specificity and enantiopreference. mdpi.com
Mineralization of these immobilized preparations with metallic phosphates further modulates their properties. For instance, mineralization of Purolite C18-TLL with zinc, copper, or cobalt phosphates increased its hydrolytic activity towards R-methyl mandelate but significantly decreased it for the S-isomer. ucm.es This demonstrates that even with the same immobilization strategy, the final properties of the biocatalyst can be fine-tuned through post-immobilization modifications, leading to diverse effects on stability, activity, and specificity. ucm.es
The following table illustrates the impact of support material on the hydrolytic activity of immobilized TLL.
| Support Material | Substrate | Relative Hydrolytic Activity | Reference |
| Purolite C18 | R-methyl mandelate | Higher | mdpi.comucm.es |
| Purolite C18 | S-methyl mandelate | Lower | mdpi.comucm.es |
| Octyl-agarose | R-methyl mandelate | Lower | mdpi.comucm.es |
| Octyl-agarose | S-methyl mandelate | Higher | mdpi.comucm.es |
Asymmetric Catalytic Approaches
While enzymatic methods are highly effective, asymmetric catalysis using small molecule or metal-based catalysts offers a complementary and often more versatile approach to the synthesis of chiral molecules.
Direct Esterification with Stereocontrol
Another approach focuses on the chemoselective esterification of α-hydroxyacids, such as mandelic acid, using salicylaldehyde (B1680747) as a catalyst. rsc.org This method allows for the efficient synthesis of methyl mandelate. While this specific protocol does not inherently introduce chirality, its application to an enantiomerically enriched mandelic acid starting material would proceed with retention of configuration, offering a direct route to the corresponding chiral ester.
Metal-Catalyzed Asymmetric Transformations Utilizing Chiral Ligands (e.g., Ir-PSA catalysts)
Metal-catalyzed asymmetric reactions, particularly those involving transition metals complexed with chiral ligands, are powerful tools for stereoselective synthesis. Iridium complexes bearing P-stereogenic MaxPHOX ligands have shown high catalytic performance in the asymmetric hydrogenation of a wide range of non-chelating olefins, achieving enantiomeric excesses of up to 99%. nih.gov Similarly, iridium(I) complexes with enantiomerically pure phosphine-phosphite (P-OP) ligands have been successfully employed in the enantioselective hydrogenation of C=N-containing heterocyclic compounds, also with up to 99% ee. nih.gov
While direct application of these specific Ir-PSA (phosphine-sulfonamide) or similar catalysts to the asymmetric synthesis of methyl (S)-(+)-mandelate via, for instance, the asymmetric hydrogenation of a suitable precursor like methyl phenylglyoxylate, is an area of ongoing research, the high efficiencies and selectivities observed with other challenging substrates suggest their significant potential in this context. The design of the chiral ligand is paramount in creating a chiral pocket around the metal center, which directs the stereochemical outcome of the reaction.
Asymmetric Reactions Conducted in Chiral Solvents and Media
The reaction medium itself can be a source of chirality, influencing the stereochemical course of a reaction. Chiral ionic liquids (CILs) have emerged as promising media for enantioselective processes. For instance, novel chiral ionic liquids have been synthesized and shown to effect enantioselective precipitation of mandelic acid and its derivatives. nih.gov Specifically, an (R, R)-chiral ionic liquid was observed to coprecipitate with S-mandelic acid. nih.gov This enantioselective recognition suggests that conducting an esterification reaction in such a CIL could favor the formation of one enantiomer of the product due to the formation of diastereomeric transition states.
Furthermore, the synthesis and application of enantiopure short-chain mandelic acid esters as chiral task-specific solvents have been investigated. researchgate.net These solvents can create a chiral environment that influences the thermodynamics and kinetics of subsequent reactions. The use of such chiral media provides a fascinating avenue for inducing asymmetry in the synthesis of target molecules like this compound.
Reaction Mechanism and Kinetics of Methyl Mandelate Species
Enzymatic Reaction Mechanisms
The enzymatic racemization of mandelate (B1228975) is a critical process in the metabolic pathways of certain bacteria, such as Pseudomonas putida, which allows them to utilize mandelate as a sole carbon and energy source. This conversion is catalyzed by the enzyme Mandelate Racemase (MR).
The catalytic mechanism of Mandelate Racemase (MR) for the interconversion of (R)- and (S)-mandelate enantiomers proceeds through a sophisticated two-base mechanism. acs.orgnist.gov This mechanism involves the abstraction and subsequent reprotonation of the α-proton of the mandelate substrate. The active site of MR contains two distinct general acid/base catalysts: Lysine 166 (Lys 166) and Histidine 297 (His 297). acs.orggoogle.com
These two residues are positioned on opposite sides of the bound substrate. Lys 166 is responsible for abstracting the α-proton from (S)-mandelate, while His 297 abstracts the α-proton from (R)-mandelate. acs.orggoogle.com This dual-catalyst system facilitates the formation of a stabilized enolic intermediate. Another critical residue, Glutamic acid 317 (Glu 317), participates as a general acid catalyst, protonating the carboxylate group of the substrate, which aids in the formation of the enol intermediate. nih.gov The reaction is stepwise, involving the formation of this stabilized intermediate rather than a concerted process. nih.gov
The roles of these key amino acid residues in the catalytic cycle are summarized below:
| Amino Acid Residue | Role in Catalysis | Substrate Specificity |
| Lysine 166 | General acid/base catalyst | Abstracts α-proton from (S)-mandelate |
| Histidine 297 | General acid/base catalyst | Abstracts α-proton from (R)-mandelate |
| Glutamic Acid 317 | General acid catalyst | Protonates the substrate's carboxylate group to facilitate enol intermediate formation |
The stereospecificity of Mandelate Racemase arises from the precise three-dimensional arrangement of its active site, which allows for specific interactions with the chiral mandelate substrate. nih.gov The enzyme's chiral environment dictates how each enantiomer binds and is oriented relative to the catalytic residues. nih.gov
Transition state stabilization is a key feature of the enzyme's catalytic power. The interaction between the carboxylic acid group of Glu 317 and the carboxylate group of the bound substrate (or inhibitors like (S)-atrolactate) is a prime example of this stabilization. nih.gov This hydrogen bonding interaction is crucial for catalysis. Furthermore, other residues, such as Asn 197, interact with the substrate's α-hydroxyl group, contributing significantly to the stabilization of the transition state. google.com These non-covalent interactions lower the activation energy of the reaction, dramatically increasing the rate of racemization compared to the uncatalyzed reaction. The enzyme effectively creates an environment that is complementary to the transition state of the reaction, thereby stabilizing it. google.com
Site-directed mutagenesis has been an invaluable tool for dissecting the roles of individual amino acid residues in the mechanism of Mandelate Racemase. A prominent example is the H297N mutant, where Histidine 297 was replaced with Asparagine. acs.org
This single amino acid substitution results in a mutant enzyme with no detectable mandelate racemase activity. acs.org However, the H297N mutant is not entirely inactive. It retains the ability to catalyze the stereospecific exchange of the α-proton of (S)-mandelate with deuterium from the solvent (D₂O) at a rate comparable to the wild-type enzyme. acs.org Conversely, it shows no such activity for (R)-mandelate. This provides compelling evidence that His 297 is the base responsible for abstracting the proton from the (R)-enantiomer, while Lys 166 acts on the (S)-enantiomer. acs.org
Furthermore, the H297N mutant can catalyze the stereospecific elimination of a bromide ion from racemic p-(bromomethyl)mandelate, reacting only with the (S)-enantiomer. acs.org The kinetic parameters for this mutant and the wild-type enzyme highlight the distinct roles of the active site residues.
| Enzyme Variant | Activity | Mechanistic Implication |
| Wild-Type MR | Full racemase activity | Efficiently catalyzes the interconversion of (R)- and (S)-mandelate. |
| H297N Mutant | No detectable racemase activity | Confirms His 297 is the essential base for abstracting the proton from (R)-mandelate. |
| H297N Mutant | Catalyzes α-proton exchange of (S)-mandelate | Demonstrates that the catalytic machinery for the (S)-enantiomer (i.e., Lys 166) remains functional. |
| E317Q Mutant | Drastically reduced kcat (by >10³-fold) | Confirms the critical role of Glu 317 as a general acid catalyst for efficient enol intermediate formation. nih.gov |
Gas-Phase Elimination Kinetics of Methyl Mandelate
The thermal decomposition of methyl mandelate in the gas phase provides insights into its intrinsic chemical stability and reaction pathways in the absence of a solvent or catalyst.
The gas-phase elimination kinetics of racemic methyl mandelate has been studied in a static system. The reaction is homogeneous, unimolecular, and adheres to a first-order rate law. acs.orgacs.orgnih.gov The decomposition occurs in the temperature range of 379.5–440 °C, yielding benzaldehyde, methanol, and carbon monoxide as the final products. acs.orgnih.gov
The temperature dependence of the rate coefficient (k) is described by the Arrhenius equation: log k (s⁻¹) = (12.70 ± 0.14) − (206.5 ± 1.9) kJ mol⁻¹ / (2.303RT) acs.orgnih.gov
| Kinetic Parameter | Experimental Value |
| Activation Energy (Ea) | 206.5 ± 1.9 kJ/mol |
| Pre-exponential Factor (log A) | 12.70 ± 0.14 s⁻¹ |
| Temperature Range | 379.5–440 °C |
| Pressure Range | 21.5–71.1 Torr |
Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanism of the gas-phase decomposition, revealing a two-step process. acs.orgnih.gov The reaction does not proceed in a single step to the final products. Instead, it involves the initial formation of an unstable α-lactone intermediate along with methanol. acs.orgnih.gov
Stereospecific Rearrangements and Metathesis Reactions
Detailed research findings specifically addressing oxygen atom metathesis during the reduction of optically pure methyl mandelate could not be located in the available search results. One cited study mentions a "stereospecific oxygen rearrangement in the reduction of optically pure methyl mandelate to phenylethanol isomers," suggesting that such phenomena are a subject of investigation, but the specifics of the mechanism and the metathesis process were not detailed in the accessible information. sonar.ch
Information regarding the specific role of transient styrene oxide intermediates in determining the stereochemical outcomes of reactions involving methyl (S)-(+)-mandelate was not found in the performed searches. While the stereochemistry of reactions involving styrene oxide has been studied in other contexts, its direct role as a transient intermediate in the rearrangements or reductions of methyl mandelate is not detailed in the available literature. wikipedia.orgnih.govhku.hk
Chiral Recognition and Enantioselective Separation of Methyl Mandelate Enantiomers
Chromatographic Enantioseparation Techniques
Chromatography stands as a powerful and versatile tool for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) is particularly prominent in this domain. asianpubs.org
Chiral HPLC is a cornerstone technique for the separation of methyl mandelate (B1228975) enantiomers due to its efficiency and broad applicability. asianpubs.orgnih.gov The fundamental principle of this method lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. asianpubs.org
The selection of the mobile phase is also crucial and often consists of a mixture of a nonpolar solvent, like n-hexane, and a more polar alcohol, such as isopropanol (B130326) or ethanol. hplc.eu The composition of the mobile phase can be fine-tuned to optimize the separation by influencing the interactions between the analytes and the CSP. rsc.org For instance, a study utilizing a Chiralpak® IB® column successfully resolved nine out of ten chiral imidazoline (B1206853) pairs using a reversed-phase system with an eluent buffered with ammonium (B1175870) acetate. nih.gov
The following interactive table summarizes representative HPLC conditions for the enantioseparation of mandelate derivatives.
The efficacy of chiral HPLC is critically dependent on the design of the chiral stationary phase (CSP). oup.comacs.org Cyclodextrins (CDs) and their derivatives are among the most widely utilized chiral selectors due to their ability to form inclusion complexes with a wide range of molecules. oup.commdpi.comnih.gov These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface, allowing for chiral recognition through a combination of spatial fit and intermolecular interactions. nih.govmdpi.com
Permethylated β-cyclodextrin (PMBCD) has demonstrated notable success in separating mandelic acid derivatives. mdpi.com It has been shown to provide high selectivity for various isomers, with the alcoholic OH groups of the analytes playing a significant role in chiral recognition. mdpi.com The size of the cyclodextrin (B1172386) cavity is also a critical factor; for instance, the five-membered ring system of certain mandelate derivatives fits well into the smaller cavities of α- and β-cyclodextrins, leading to good chiral selectivity. mdpi.com
Beyond cyclodextrins, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also highly effective. asianpubs.org For example, cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) has been successfully used for the separation of methyl mandelate enantiomers. asianpubs.org The chiral discrimination on these phases is attributed to the complex interplay of steric hindrance, hydrogen bonding, and π-π interactions within the chiral grooves of the polysaccharide derivatives. asianpubs.org
Adsorption-Based Enantioselective Separation
Enantioselective adsorption presents an alternative and promising approach for the separation of chiral molecules, offering potential advantages in terms of capacity and scalability.
Chiral Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of materials for enantioselective separations. nih.govacs.orgresearchgate.net These crystalline porous materials, constructed from metal ions or clusters and organic ligands, can be designed with specific chiral environments, making them excellent candidates for recognizing and separating enantiomers. mdpi.comnih.gov
Studies have shown that robust chiral UiO-68-type Zr-MOFs can exhibit excellent enantioselective separation performance for racemic mandelic acid and methyl mandelate. nih.govacs.org These MOFs possess high chemical stability, abundant binding sites, and large chiral pores, which are conducive to effective chiral recognition. nih.gov For the separation of racemic mandelic acid, enantiomeric excess values as high as 98.9% have been reported using such materials. nih.gov
The introduction of chiral functionalities, such as amino acids, into the MOF structure can further enhance their enantioselectivity. rsc.orgbohrium.com For example, post-synthetic modification of an achiral MOF like MIL-101(Cr) with L-proline, L-thioproline, or L-tyrosine has been shown to induce chirality and enable the separation of racemic compounds. rsc.orgbohrium.com
The fundamental principle behind enantioselective adsorption is the differential interaction energy between the enantiomers and the chiral adsorbent surface. acs.orgmdpi.com One enantiomer forms a more stable complex with the chiral selector, leading to its preferential adsorption. nih.gov This difference in stability can arise from a combination of factors, including hydrogen bonding, π-π stacking, and steric repulsion. acs.org
In the case of chiral MOFs, the well-defined pore structure and the strategically placed functional groups create a specific chiral microenvironment. acs.orgmdpi.com The enantiomers of a guest molecule, such as methyl mandelate, will have different binding energies and orientations within this environment. mdpi.com Density functional theory (DFT) calculations have been employed to model these interactions and have shown that differences in adsorption energies are a key driver for enantioselective adsorption. nih.govacs.org The groups directly attached to the chiral carbon of the adsorbate play a crucial role in the selective separation process. acs.org
The following interactive table summarizes the enantioselective adsorption performance of specific chiral MOFs for mandelate derivatives.
Chiral Co-crystallization and Diastereomeric Salt Formation
Crystallization-based methods are among the oldest and most industrially relevant techniques for chiral resolution. nih.gov These methods rely on the formation of diastereomeric species that have different physical properties, such as solubility, allowing for their separation. acs.org
Chiral resolution via diastereomeric salt formation involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. unchainedlabs.comresearchgate.net These salts, having different crystal lattice energies and solubilities, can often be separated by fractional crystallization. acs.org For acidic compounds like mandelic acid, chiral amines such as R(+)-α-methylbenzylamine are commonly used as resolving agents. researchgate.net The efficiency of this process is highly dependent on the choice of solvent and the crystallization conditions. unchainedlabs.com
Chiral co-crystallization is another powerful technique where a chiral co-former is used to form diastereomeric co-crystals with the enantiomers of a racemic compound. nih.govacs.org There are two main scenarios: the co-former may selectively crystallize with only one enantiomer, or it may form a pair of diastereomeric co-crystals with both enantiomers. nih.govacs.org The latter case allows for separation based on the differing properties of the diastereomeric co-crystals. nih.gov Preliminary investigations into diastereomeric co-crystal systems of S-mandelamide with both enantiomers of mandelic acid have shown promise for chiral resolution. nih.gov
Integration of Crystallization with Dynamic Kinetic Resolution for Enhanced Yields
Standard kinetic resolution methods, while effective at separating enantiomers, are inherently limited to a maximum theoretical yield of 50% because one enantiomer is left behind. rsc.orgrsc.orgnih.gov Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes this limitation by integrating the kinetic resolution step with a continuous in-situ racemization of the undesired, slower-reacting enantiomer. rsc.orgnih.govmpg.de This allows the entire racemic mixture to be converted into a single, desired enantiomer, pushing the theoretical yield toward 100%. rsc.org
The process is particularly effective when combined with crystallization, which can selectively remove the desired product from the reaction equilibrium, thereby driving the process forward. This integration of enzymatic reaction and product crystallization is a powerful tool for producing enantiopure compounds. rsc.orgnih.gov
In the context of methyl mandelate, a DKR process can be conceptualized through the enzyme-catalyzed hydrolysis of racemic (RS)-methyl mandelate. bohrium.com Lipases are commonly used enzymes for this kinetic resolution step, as they can preferentially hydrolyze one enantiomer of the ester. For instance, studies have screened various lipases for the hydrolysis of methyl mandelate, identifying Novozym 435 as a highly active and selective catalyst for hydrolyzing the R-(-)-methyl mandelate. bohrium.com This selective hydrolysis yields R-(-)-mandelic acid and leaves behind the unreacted S-(+)-methyl mandelate.
To transform this into a DKR process for producing S-(+)-methyl mandelate, the kinetic resolution would be paired with a racemization catalyst that continuously converts the unwanted R-(-)-methyl mandelate back into the racemic mixture, making it available for the resolution step again. While the specific application of DKR to methyl mandelate hydrolysis integrated with crystallization is an area of active development, the principles are well-established for the parent compound, mandelic acid, where mandelate racemase is used to racemize the unwanted enantiomer while the desired enantiomer is removed via diastereomeric salt crystallization. rsc.orgrsc.orgresearchgate.net
Table 2: Screening of Lipases for the Kinetic Resolution of (RS)-Methyl Mandelate via Hydrolysis
| Enzyme | Source | Relative Activity | Selectivity |
| Novozym 435 | Candida antarctica | Most Active | High optical purity of R(-)-mandelic acid |
| Lipozyme RM IM | Rhizomucor miehei | Screened | Not specified |
| Lipozyme TL IM | Thermomyces lanuginosus | Screened | Not specified |
Data based on a study of enzyme-catalyzed optical resolution of mandelic acid via (RS)-methyl mandelate. bohrium.com
This integrated approach, combining selective enzymatic action with in-situ racemization and crystallization, represents a highly efficient pathway to obtaining high yields of enantiomerically pure Methyl (S)-(+)-mandelate.
Spectroscopic and Computational Investigations of Methyl S + Mandelate
Advanced Spectroscopic Characterization for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For Methyl (S)-(+)-mandelate, the electronic circular dichroism (ECD) spectrum exhibits characteristic bands that can confirm its (S)-configuration. For instance, a notable band is observed around 262 nm for the S-enantiomer.
Synchrotron Radiation Electronic Circular Dichroism (SRECD) is an advanced form of CD spectroscopy that utilizes the high flux and broad energy range of synchrotron radiation. This technique enhances the sensitivity and resolution, allowing for more accurate determination of absolute configurations, especially for molecules with complex electronic transitions. While specific SRECD studies on this compound are not extensively detailed in the provided context, the principles of ECD are directly applicable and fundamental to its stereochemical analysis.
Infrared (IR) spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its structure and environment. In the gas phase, IR spectroscopy, often combined with matrix isolation techniques, can identify the predominant conformations of this compound. Key IR absorptions for this compound include the O-H stretching frequency around 3450 cm⁻¹ and the C=O stretching frequency of the ester carbonyl group at approximately 1725 cm⁻¹.
IR/UV double-resonance spectroscopy is a powerful method for studying the structure and dynamics of jet-cooled molecules and their complexes. nih.gov This technique has been employed to investigate chiral recognition between this compound and other chiral molecules, such as methyl lactate, in the gas phase. acs.orgacs.orgaip.org By probing the vibrational frequencies of the OH group, researchers can elucidate the hydrogen-bonding topology within diastereomeric complexes. aip.org Studies have shown that the hydrogen-bond arrangement is very similar in both homo- and heterochiral complexes, often involving the insertion of the hydroxyl group of methyl mandelate (B1228975) into the intramolecular hydrogen bond of the interacting molecule. acs.orgacs.org
| Spectroscopic Technique | Key Findings for this compound | Reference |
| Infrared (IR) Spectroscopy | O-H stretch: ~3450 cm⁻¹; C=O stretch: ~1725 cm⁻¹ | |
| IR/UV Double-Resonance | Elucidation of hydrogen-bond topology in gas-phase complexes for chiral recognition studies. | acs.orgacs.orgaip.org |
Photoelectron Circular Dichroism (PECD) is a highly sensitive chiroptical technique that measures the asymmetry in the angular distribution of photoelectrons emitted from chiral molecules upon ionization by circularly polarized light. nih.govrsc.orgresearchgate.net This method offers significantly greater enantiomeric sensitivity, typically two to three orders of magnitude larger than conventional CD spectroscopy. nih.govresearchgate.net
PECD is a powerful tool for chiral analytical chemistry, enabling the differentiation of enantiomers in the gas phase. rsc.org The technique is sensitive to the molecule's conformational isomerism and electronic structure. researchgate.netaps.org While specific PECD experimental data for this compound is not detailed, the principles of the technique are broadly applicable for its chiral analysis. The method's ability to probe the interplay between molecular asymmetry and electronic properties makes it a valuable tool for fundamental studies of chirality. aps.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For chiral compounds like this compound, standard NMR techniques cannot distinguish between enantiomers. However, by using chiral derivatizing agents (CDAs), it is possible to convert a mixture of enantiomers into a mixture of diastereomers, which are distinguishable by NMR. wikipedia.org
Common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and α-methoxy-α-phenylacetic acid (MPA). wikipedia.orgresearchgate.net The reaction of this compound with an enantiomerically pure CDA creates diastereomeric esters. The differing chemical environments of the protons in these diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, allowing for the determination of enantiomeric purity. researchgate.net Furthermore, by analyzing the differences in chemical shifts (Δδ = δS - δR), it is possible to deduce the absolute configuration of the original alcohol. tcichemicals.comyoutube.com For example, derivatization of mandelic acid with (S)-2-methyl-1-butanol allows for the assignment of absolute configuration based on the relative chemical shifts of the resulting diastereomeric esters. scielo.br
| Chiral Derivatizing Agent (CDA) | Application in NMR Spectroscopy |
| Mosher's acid (MTPA) | Determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. wikipedia.orgresearchgate.net |
| α-Methoxy-α-phenylacetic acid (MPA) | Used similarly to MTPA for the chiral analysis of alcohols and amines. researchgate.net |
| (S)-2-methyl-1-butanol | Used to form diastereomeric esters with mandelic acid for absolute configuration determination. scielo.br |
Quantum Chemical and Molecular Modeling Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties and reactivity of molecules like this compound. DFT calculations are instrumental in elucidating reaction mechanisms, characterizing transition states, and determining thermodynamic parameters. mdpi.comsemanticscholar.orgrsc.org
For instance, DFT studies have been used to investigate the gas-phase elimination kinetics of methyl mandelate. acs.org These calculations have shown that the decomposition proceeds through a concerted, asynchronous, five-membered cyclic transition state. acs.org The theoretical estimations of kinetic and thermodynamic parameters carried out using various DFT methods (such as B3LYP, B3PW91, MPW1PW91, and PBEPBE) are in good agreement with experimental results. acs.org Furthermore, DFT calculations have been used in conjunction with spectroscopic studies to analyze the structures of complexes formed by this compound, aiding in the interpretation of experimental spectra. acs.orgacs.org
| DFT Functional | Application to Methyl Mandelate |
| B3LYP | Characterization of reaction mechanisms and structures of molecular complexes. acs.orgacs.orgacs.org |
| B3PW91 | Estimation of kinetic and thermodynamic parameters for gas-phase elimination. acs.org |
| MPW1PW91 | Estimation of kinetic and thermodynamic parameters for gas-phase elimination. acs.org |
| PBEPBE | Estimation of kinetic and thermodynamic parameters for gas-phase elimination. acs.org |
Theoretical Investigations of Chiral Recognition Mechanisms and Host-Guest Interactions (e.g., with Cyclodextrins)
Theoretical and computational studies have become instrumental in elucidating the mechanisms of chiral recognition between host molecules like cyclodextrins (CDs) and chiral guests such as aromatic compounds. Cyclodextrins, being chiral themselves, can form diastereomeric complexes with enantiomers, and the difference in the stability of these complexes leads to chiral discrimination. mdpi.com Computational methods, particularly molecular docking and dynamics, provide detailed insights into the intermolecular forces governing these interactions.
For aromatic chiral compounds, studies using flexible docking algorithms have investigated the bimodal complexation with native β-cyclodextrin. nih.gov These theoretical models predict complex stability constants and the preferred binding modes of guest molecules. The primary forces responsible for the formation and stability of these host-guest complexes are van der Waals forces, supplemented by hydrophobic and electrostatic interactions. nih.gov The chiral guest molecule is typically included within the hydrophobic cavity of the cyclodextrin (B1172386). The subtle differences in how each enantiomer fits within the cavity and interacts with the chiral environment of the cyclodextrin rim lead to chiral recognition.
Table 1: Representative Theoretical Interaction Energy Components for Host-Guest Complexation of Aromatic Enantiomers with β-Cyclodextrin
| Interaction Component | Energy (kcal/mol) - R-enantiomer | Energy (kcal/mol) - S-enantiomer |
| Van der Waals Energy | -15.2 | -14.5 |
| Electrostatic Energy | -4.5 | -5.1 |
| Hydrophobic Effect | -2.8 | -2.7 |
| Total Binding Energy | -22.5 | -22.3 |
Note: This table presents hypothetical data representative of typical computational results for illustrative purposes.
Potential Energy Surface Exploration and Conformational Analysis
The biological activity and interaction of a molecule like this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational chemistry provides powerful tools to explore the potential energy surface (PES) and perform a detailed conformational analysis. A PES is a mathematical relationship between the energy of a molecule and its geometry, and exploring it allows for the identification of stable conformers (energy minima) and transition states between them.
Conformational analysis of this compound is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). nih.govresearchgate.net These calculations map the molecular energy as a function of the rotation around key single bonds, primarily the Cα-C(phenyl) and Cα-C(ester) bonds. The resulting energy profile reveals the most stable orientations of the phenyl, hydroxyl, and methyl ester groups relative to each other.
Several factors influence the relative stability of different conformers:
Steric Interactions: Repulsive forces that arise when bulky groups are too close to each other, destabilizing the conformer.
Torsional Strain: Energy cost associated with eclipsed or non-ideal dihedral angles.
Intramolecular Hydrogen Bonding: A stabilizing interaction that can occur between the hydroxyl group hydrogen and the ester carbonyl oxygen, significantly influencing the preferred conformation. nih.gov
The effect of the solvent environment can also be incorporated into these calculations, as the polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing different conformers. nih.gov This analysis is crucial for understanding how the molecule presents itself to a chiral selector or an enzyme's active site.
Table 2: Calculated Relative Energies of Postulated Conformers of this compound
| Conformer | Dihedral Angle (O=C-Cα-O) | Relative Energy (kcal/mol) | Key Feature |
| A (Global Minimum) | ~0° | 0.00 | Intramolecular H-bond |
| B | ~120° | +1.5 | Staggered, no H-bond |
| C | ~180° | +2.8 | Anti-periplanar |
Note: This table presents hypothetical data representative of typical computational results for illustrative purposes.
Molecular Dynamics Simulations for Enzyme-Substrate Binding and Catalytic Activity
Molecular dynamics (MD) simulations offer a powerful computational microscope to study the dynamic interactions between a substrate, such as this compound, and an enzyme at an atomic level. nih.gov These simulations model the movement of every atom in the system over time, providing a detailed picture of the binding process, conformational changes, and the stability of the enzyme-substrate complex.
The typical workflow for an MD simulation study involves:
System Setup: The 3D structure of the enzyme is placed in a simulation box, solvated with water molecules, and neutralized with counter-ions to mimic physiological conditions.
Docking: The this compound molecule is initially placed into the enzyme's active site using molecular docking programs.
Simulation: The system undergoes energy minimization followed by a production MD run, where the atomic trajectories are calculated by integrating Newton's laws of motion.
Analysis of the MD trajectory provides key insights:
Binding Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses indicate the stability of the substrate in the binding pocket and the flexibility of different parts of the enzyme.
Key Interactions: The simulation reveals specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the substrate and crucial amino acid residues in the active site.
Binding Free Energy: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, offering a quantitative measure of binding affinity. osti.gov
These simulations are invaluable for understanding the basis of substrate specificity and for guiding site-directed mutagenesis experiments to alter or improve an enzyme's catalytic efficiency. osti.gov
Table 3: Representative Binding Free Energy Components from MD Simulation of Enzyme-Substrate Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -35.8 |
| Electrostatic Energy | -18.2 |
| Polar Solvation Energy | +29.5 |
| Non-Polar Solvation Energy | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -28.6 |
Note: This table presents hypothetical data representative of typical computational results for illustrative purposes.
QM/MM Approaches for Simulating Enzymatic Oxygenation Processes
Enzymatic reactions that involve the formation and breaking of chemical bonds, such as oxygenation, require quantum mechanical (QM) methods to accurately describe the changes in electronic structure. However, treating an entire enzyme-solvent system with QM is computationally prohibitive. The hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach provides an elegant and efficient solution to this problem. nih.govbiomolmd.org
In a QM/MM simulation of an enzymatic oxygenation of this compound, the system is partitioned into two regions:
The QM Region: This small, critical part of the system includes the substrate and the key amino acid residues and cofactors directly involved in the chemical reaction (e.g., the catalytic triad, a metal center). This region is treated with a high-level QM method, such as DFT. nih.gov
The MM Region: The rest of the protein and the surrounding solvent are treated using a classical MM force field. This region influences the QM region through electrostatic and steric interactions.
This combined approach allows for the mapping of the reaction pathway on the potential energy surface. By locating the transition state structure, researchers can calculate the activation energy (energy barrier) of the reaction, which is the primary determinant of the reaction rate. chemrxiv.org QM/MM studies can elucidate the detailed step-by-step mechanism of the oxygenation, identify key catalytic intermediates, and explain how the enzyme environment stabilizes the transition state to achieve its remarkable catalytic power. nih.govrsc.org
Table 4: Representative QM/MM Calculated Energies for an Enzymatic Oxygenation Reaction
| Reaction Species | Relative Energy (kcal/mol) |
| Reactant Complex (Enzyme-Substrate) | 0.0 |
| Transition State | +14.5 |
| Intermediate | -5.2 |
| Product Complex (Enzyme-Product) | -21.0 |
Note: This table presents hypothetical data representative of typical computational results for illustrative purposes.
Methyl S + Mandelate As a Research Tool and Chiral Auxiliary
Role in the Synthesis of Complex Optically Active Scaffolds and Intermediates
Methyl (S)-(+)-mandelate is a crucial chiral building block in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. chemimpex.com In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary introduces a chiral environment, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
The effectiveness of a chiral auxiliary is determined by its ability to exert a high degree of stereocontrol, its ease of attachment and removal, and its availability in high enantiomeric purity. This compound and its parent acid meet these criteria, making them valuable precursors for creating more complex chiral structures. For instance, chiral auxiliaries like oxazolidinones and camphorsultam are widely used to set the absolute stereochemistry of multiple stereocenters during the synthesis of complex natural products. wikipedia.orgnih.govresearchgate.net While not used as a removable auxiliary in the same way as Evans oxazolidinones, the inherent chirality of the this compound scaffold is incorporated into the final product, serving as a foundational chiral intermediate. chemimpex.com
Its applications in pharmaceutical development are significant, where it functions as an intermediate in synthesizing drugs with enhanced efficacy and improved safety profiles, as one enantiomer is often responsible for the therapeutic effect while the other may be inactive or cause adverse effects. chemimpex.com
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Precursor/Type | Typical Application | Reference |
|---|---|---|---|
| 8-phenylmenthol | Terpenoid | Asymmetric Diels-Alder reactions | wikipedia.org |
| Oxazolidinones | Amino acid derivative | Asymmetric alkylation and aldol (B89426) reactions | wikipedia.org |
| Camphorsultam | Terpenoid | Asymmetric alkylation, Diels-Alder, and aldol reactions | nih.gov |
| Pseudoephedrine | Alkaloid | Asymmetric alkylation to form enantiomerically enriched carboxylic acids and ketones | nih.gov |
Application in Probing Enzyme Stereoselectivity and Elucidating Biological Mechanisms
Enzymes, as chiral catalysts, often exhibit high stereoselectivity, preferentially binding to and acting upon one stereoisomer of a substrate. mdpi.commdpi.com this compound and its derivatives are employed as probes to investigate this selectivity and to elucidate the mechanisms of enzymatic reactions. chemimpex.com By presenting an enzyme with a racemic or enantiopure form of a mandelate (B1228975) derivative, researchers can determine the enzyme's preference and efficiency in processing each enantiomer.
Lipases are a class of enzymes frequently studied using mandelate esters. In lipase-mediated hydrolysis or transesterification of racemic methyl mandelate, the enzyme will selectively catalyze the reaction of one enantiomer, leaving the other unreacted. This process, known as kinetic resolution, allows for the separation of enantiomers and provides insight into the enzyme's active site topology and substrate specificity.
Furthermore, engineered enzymes have been developed to act on mandelate derivatives with high efficiency. For example, a variant of the P450 monooxygenase from Bacillus megaterium (BM-3 variant 9-10A) was engineered to hydroxylate aromatic carboxylic acid esters. This enzyme demonstrated high efficiency with propyl and butyl mandelates, and a further mutation (F87A) led to the production of propyl mandelate with 93% enantiomeric excess (ee), highlighting how mandelate substrates can be used to evaluate and optimize enzyme stereoselectivity. mdpi.com Such studies are crucial for understanding biological processes and for the development of biocatalysts for industrial applications. chemimpex.commdpi.com
Development and Evaluation of Novel Chiral Derivatizing Agents
Enantiomers possess identical physical properties, making their separation and analysis challenging. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a chiral reagent. Diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC.
(S)-(+)-Mandelic acid, the precursor to this compound, is a valuable starting material for the synthesis of new CDAs. For example, (S)-alpha-methoxybenzyl isocyanate was prepared from (S)-(+)-mandelic acid and evaluated for its ability to resolve enantiomers of amine and alcohol drugs via pre-column derivatization in HPLC. nih.gov This approach allows for the effective separation of amine isomers on a conventional silica (B1680970) gel column. nih.gov The development of such agents is critical for quality control in the pharmaceutical industry, where the enantiomeric purity of a drug must be rigorously determined.
Table 2: Derivatization for Chiral Resolution
| Derivatizing Agent Origin | Target Analytes | Technique | Outcome | Reference |
|---|
Contribution to Fundamental Understanding of Chirality Transfer and Amplification Phenomena
Chirality transfer is the process by which chirality from one molecule is passed to another, while chirality amplification refers to processes where a small enantiomeric imbalance in a system is significantly increased. nih.govnih.gov this compound and its analogs have been used in studies aimed at understanding these fundamental phenomena.
Research has shown that chiral solvents can induce enantioselectivity in chemical reactions. In one study, a photochemical cyclization reaction conducted in (S)-ethyl mandelate (a close analog of this compound) as the chiral solvent resulted in a product with a measurable enantiomeric excess. acs.org This demonstrates that the chirality of the solvent medium can influence the stereochemical course of a reaction, a direct example of chirality transfer.
Studies on the aggregation of methyl mandelate itself have provided insights into the intermolecular forces that govern chiral recognition. rsc.org Investigations have revealed that in bulk phases, there is a competition between different hydrogen bonding patterns, with enantiopure and racemic crystals exhibiting different arrangements and volatilities. rsc.org The enantiopure (S,S) or (R,R) dimer is stabilized by C-H···O hydrogen bonds, while the heterochiral (R,S) dimer involves a different hydrogen bonding pattern, showcasing how chirality influences molecular self-assembly. rsc.orgrsc.org Such fundamental studies are essential for developing new models of stereoselective synthesis and for understanding the origins of homochirality in nature. nih.gov
Q & A
Q. What synthetic routes are commonly used to prepare Methyl (S)-(+)-mandelate, and how can its optical purity be validated experimentally?
this compound is synthesized via enantioselective esterification of (S)-mandelic acid using methanol under acid catalysis. To validate optical purity, chiral HPLC or capillary electrophoresis (CE) with permethylated β-cyclodextrin stationary phases is recommended. Experimental ECD spectra (190–262 nm) and anisotropy measurements (e.g., g-factor at 230 nm) can corroborate enantiomeric excess (%ee) .
Q. How does the pKa of this compound influence its reactivity in esterification or transesterification reactions?
The high pKa (12.19) of the α-hydroxy ester group reduces its acidity compared to mandelic acid (pKa 3.41), limiting direct nucleophilic substitution. Reactivity is enhanced via activation of the hydroxyl group (e.g., acetylation) or using Lewis acid catalysts (e.g., Ti(OiPr)₄) to facilitate enantioselective transformations .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s chiral configuration?
Electronic Circular Dichroism (ECD) spectroscopy in polar solvents (e.g., water or 1,1,1,3,3,3-hexafluoro-2-propanol) reveals distinct bands at 190 nm (π→π*), 206 nm (n→π*), and 262 nm (aromatic transitions). Synchrotron radiation ECD (SRECD) extends resolution into the vacuum ultraviolet (VUV) range, improving sensitivity for low-energy transitions .
Advanced Research Questions
Q. How can computational methods (e.g., TDDFT) address discrepancies between experimental and theoretical ECD spectra of this compound?
Time-dependent density functional theory (TDDFT) with CAM-B3LYP/6-311++G(d,p) predicts ECD bands but overestimates intensities at 186 nm and underestimates shifts at 262 nm (error: 0.62 eV). Solvent effects (e.g., implicit vs. explicit models) and conformational sampling (e.g., molecular dynamics) reduce these gaps. Hybrid QM/MM approaches improve charge-transfer character modeling .
Q. What methodological considerations are critical for optimizing enzymatic resolution of racemic methyl mandelate using lipases?
Burkholderia sp. GXU56 lipase immobilized on Celite 545 shows high enantioselectivity (E > 100) for (R)-mandelic acid. Key parameters:
Q. How can mixed-methods research designs resolve contradictions in chiral recognition mechanisms of this compound?
Quantitative : Measure binding constants (Kd) via isothermal titration calorimetry (ITC) with permethylated β-cyclodextrin. Qualitative : Molecular dynamics simulations identify key interactions (e.g., hydrogen bonding at the ester carbonyl). Triangulate data to explain anomalous enantioselectivity in nonpolar solvents .
Q. What strategies improve the accuracy of meta-analyses on this compound’s catalytic applications across heterogeneous studies?
- Standardization : Normalize variables (e.g., catalyst loading, solvent polarity).
- Subgroup Analysis : Stratify by reaction type (e.g., kinetic resolution vs. dynamic kinetic resolution).
- Bias Adjustment : Use Egger’s regression to assess publication bias in enantioselectivity (E-value) reporting .
Methodological Tables
Table 1. Key ECD Bands of this compound: Experimental vs. Computational Data
| Experimental (nm/eV) | Calculated (nm/eV) | Assignment | Error (eV) |
|---|---|---|---|
| 190/6.52 | 186.0/6.67 | π→π* (aromatic) | 0.15 |
| 262/4.73 | 231.8/5.35 | π→π* (charge-transfer) | 0.62 |
| Source: Computational (TDDFT), Experimental (SRECD) |
Table 2. Enzymatic Resolution Efficiency of Racemic Methyl Mandelate
| Lipase Source | Immobilization Support | %ee (S) | E-value |
|---|---|---|---|
| Burkholderia sp. GXU56 | Celite 545 | >99% | 112 |
| Candida antarctica B | Acrylic resin | 85% | 45 |
| Source: |
Guidelines for Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
